Scaffold Differentiation: Imidazo[1,2-a]quinoxaline vs. Imidazo[1,2-a]pyrazine in PDE4 Inhibitory Activity
In a comparative study of PDE4 inhibitory activity, the imidazo[1,2-a]quinoxaline derivative 4-(methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile (Compound 15) exhibited smooth muscle relaxant potency equivalent to SCA 40, its structural analogue in the imidazo[1,2-a]pyrazine series, demonstrating that the quinoxaline-fused scaffold retains PDE4 engagement comparable to the pyrazine analog while offering distinct synthetic handles for further derivatization . The imidazo[1,2-a]quinoxaline core itself was shown to be essential for PDE4 inhibition, with SAR studies confirming that the methyl amino group at position 4 and a weakly hindered group at position 1 are critical for activity .
| Evidence Dimension | Smooth muscle relaxant potency (PDE4 inhibition, functional assay) |
|---|---|
| Target Compound Data | Compound 15 (imidazo[1,2-a]quinoxaline derivative): potency similar to SCA 40 |
| Comparator Or Baseline | SCA 40 (imidazo[1,2-a]pyrazine derivative): equivalent potency |
| Quantified Difference | Comparable potency; scaffold enables distinct substitution patterns |
| Conditions | In vitro smooth muscle relaxation assay; PDE4 isoform purified from human A549 alveolar epithelial cells |
Why This Matters
The imidazo[1,2-a]quinoxaline scaffold matches the PDE4 inhibitory potency of the imidazo[1,2-a]pyrazine series while providing a benzene ring that enables additional hydrophobic interactions and regioselective functionalization not available in the pyrazine analog.
- [1] Deleuze-Masquéfa C, et al. Imidazo[1,2-a]quinoxalines: synthesis and cyclic nucleotide phosphodiesterase inhibitory activity. Eur J Med Chem. 2001;36(4):377-388. Compound 15: 4-(methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile. View Source
- [2] Deleuze-Masquéfa C, et al. Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorg Med Chem. 2004;12(5):1129-1139. PMID: 14980625. View Source
